![molecular formula C14H24N2O4 B12586418 Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate CAS No. 639008-41-6](/img/structure/B12586418.png)
Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate is an organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its two piperidine rings connected through a bipiperidine linkage, with dimethyl ester groups attached to the carboxylate positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate typically involves the cyclization of appropriate precursors followed by esterification. One common method involves the use of piperidine derivatives and suitable reagents to form the bipiperidine core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate may involve large-scale cyclization reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipiperidine derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A related compound with a bipyridine core, used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, also used in coordination chemistry.
Piperidine: The parent compound of piperidine derivatives, widely used in organic synthesis and pharmaceuticals.
Uniqueness
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate is unique due to its bipiperidine core and dimethyl ester groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields of research .
Eigenschaften
CAS-Nummer |
639008-41-6 |
|---|---|
Molekularformel |
C14H24N2O4 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
methyl 2-(1-methoxycarbonylpiperidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-19-13(17)15-9-5-3-7-11(15)12-8-4-6-10-16(12)14(18)20-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
CEJUAFSINDDSJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CCCCC1C2CCCCN2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



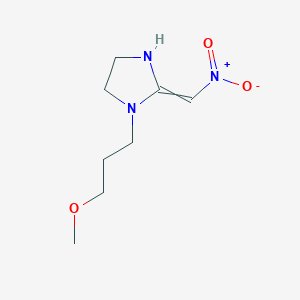
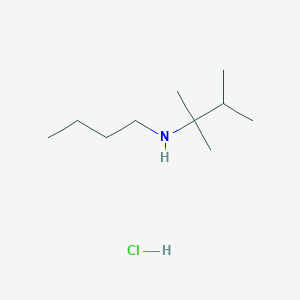
![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)
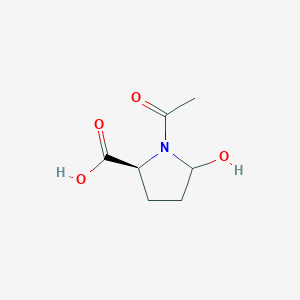




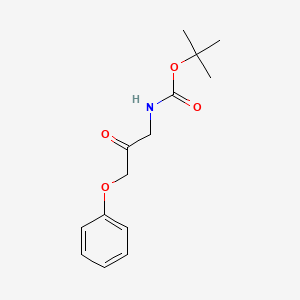
![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)
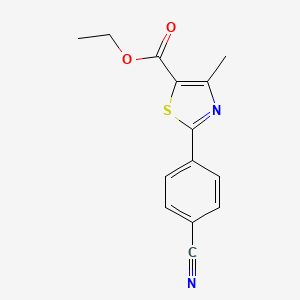
![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
![2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12586420.png)
